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molecular formula C11H10N2O B8427798 7-methyl-2-Quinolinecarboxamide

7-methyl-2-Quinolinecarboxamide

Cat. No. B8427798
M. Wt: 186.21 g/mol
InChI Key: GDFQJMOYWRDKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809099B2

Procedure details

A solution of the amine 4 (1.0 mg, 1.9 μmol, 1.0 equiv) in dichloromethane (0.1 mL) was added to 7-methylquinoline-2-carboxylic acid (2.8 μmol, 1.5 equiv) and 1-hydroxybenzotriazole (0.44 mg, 3.2 μmol, 1.7 equiv) in a vial at 23° C. The solution was stirred for 5 min, then N-cyclohexylcarbodiimide-N′-propyloxymethyl polystyrene (Argonaut Technologies, 1.13 mmol/g, 3.4 mg, 3.8 μmol, 2.0 equiv) was added in one portion at 23° C. The reaction mixture was stirred gently at 23° C. under an argon atmosphere for 16 h. PS-Trisamine (Argonaut Technologies, 4.71 mmol/g, 2.0 mg, 9.5 μmol, 5.0 equiv) was then added in one portion and the reaction mixture was stirred for a further 2 h. The mixture was filtered through Celite (0.5 cm) and concentrated in vacuo to give the 7-methylquinoline-2-carboxylic acid amide derivative (1.2 mg, 95%) as an off-white solid.
Name
Quantity
1 mg
Type
reactant
Reaction Step One
Quantity
2.8 μmol
Type
reactant
Reaction Step One
Quantity
0.44 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-cyclohexylcarbodiimide-N′-propyloxymethyl polystyrene
Quantity
3.4 mg
Type
reactant
Reaction Step Two
Quantity
2 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:18]CC=O)(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.[CH3:22][C:23]1[CH:32]=[C:31]2[C:26]([CH:27]=[CH:28][C:29]([C:33]([OH:35])=O)=[N:30]2)=[CH:25][CH:24]=1.ON1C2C=CC=CC=2N=N1.C(O)C(N)(CO)CO>ClCCl>[CH3:22][C:23]1[CH:32]=[C:31]2[C:26]([CH:27]=[CH:28][C:29]([C:33]([NH2:18])=[O:35])=[N:30]2)=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
1 mg
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC=O
Name
Quantity
2.8 μmol
Type
reactant
Smiles
CC1=CC=C2C=CC(=NC2=C1)C(=O)O
Name
Quantity
0.44 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N-cyclohexylcarbodiimide-N′-propyloxymethyl polystyrene
Quantity
3.4 mg
Type
reactant
Smiles
Step Three
Name
Quantity
2 mg
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred gently at 23° C. under an argon atmosphere for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite (0.5 cm)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=CC=C2C=CC(=NC2=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 339.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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